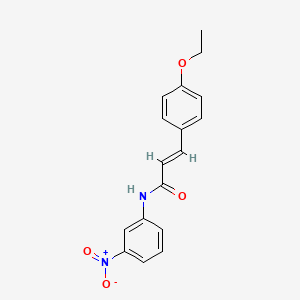
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its ethoxyphenyl and nitrophenyl groups connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 3-nitroaniline.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 3-nitroaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Amidation: The intermediate amine is reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: 3-aminoaniline derivative.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be utilized in the development of organic semiconductors or as a building block for polymers with specific electronic properties.
Biological Studies: It may serve as a probe to study enzyme interactions or as a ligand in receptor binding assays.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Materials Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transfer processes, making it suitable for use in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(4-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position on the aromatic ring.
(E)-3-(4-ethoxyphenyl)-N-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-9-6-13(7-10-16)8-11-17(20)18-14-4-3-5-15(12-14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMMIQNNUPEOX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B5647304.png)
![N2-(3,4-DIMETHYLPHENYL)-6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5647311.png)
![1-[2-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-oxoethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647313.png)
![6-methyl-3-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5647319.png)
![2-[(2,4-DICHLOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B5647324.png)
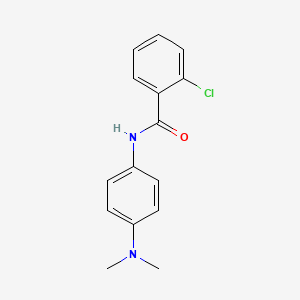
![(3R*,4S*)-1-[(5-methylpyrazin-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5647335.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5647336.png)
![4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)
![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5647346.png)
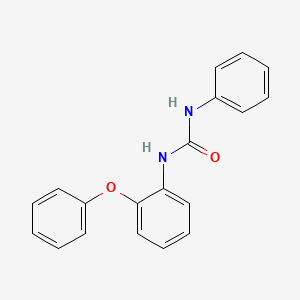
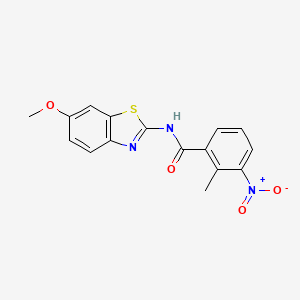
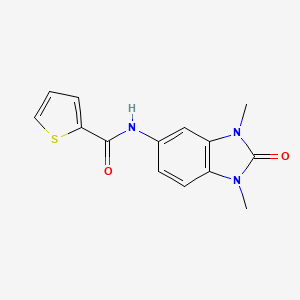
![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
